Indium arsenide

Electron Mobility High-Speed Electronics HEMT

Researchers requiring ultimate transistor speed or uncooled MWIR detection face a material bottleneck: GaAs lacks MWIR sensitivity, while InP-based HEMTs hit frequency limits. Indium arsenide (InAs) overcomes these constraints with record electron mobility (33,000 cm²/V·s) and a 0.36 eV direct bandgap. • Enables 644 GHz fT / 681 GHz fmax PHEMTs for 6G & sub-THz imaging • Intrinsic MWIR sensitivity (1-3.8 μm) without cryogenic cooling • 69 A/cm² threshold QD lasers for energy-efficient datacom at 1.55 μm

Molecular Formula InAs
AsIn
Molecular Weight 189.74 g/mol
CAS No. 1303-11-3
Cat. No. B073376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium arsenide
CAS1303-11-3
SynonymsInAs
indium arsenide
indium monoarsenide
Molecular FormulaInAs
AsIn
Molecular Weight189.74 g/mol
Structural Identifiers
SMILES[As]#[In]
InChIInChI=1S/As.In
InChIKeyRPQDHPTXJYYUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

InAs Fundamental Properties and Positioning


Indium arsenide (InAs) is a binary III-V semiconductor that crystallizes in the zinc-blende structure and exhibits a direct bandgap of approximately 0.36 eV at 300 K [1]. This narrow bandgap, combined with an exceptionally high electron mobility exceeding 30,000 cm²/V·s at room temperature, positions InAs as a critical material for high-speed electronics and infrared optoelectronics [2]. InAs is widely utilized as a substrate for epitaxial growth, as an active channel layer in high-electron-mobility transistors (HEMTs), and as the foundation for quantum dot (QD) lasers and infrared photodetectors operating in the 1–5 μm wavelength range [3]. The material's intrinsic properties, including its lattice constant of 6.058 Å and relatively low thermal conductivity of ~27 W/m·K, dictate its integration pathways with other III-V compounds such as GaSb, InP, and InAsSb alloys [4].

Electron transport High mobility for RF & millimeter-wave transistors
Infrared optoelectronics Narrow direct bandgap covers MWIR detection window
Heterostructure integration Lattice match to InP and GaSb enables epitaxial devices

Why InAs Cannot Be Substituted


Despite belonging to the same III-V semiconductor family as GaAs, InP, and InSb, InAs occupies a unique and non-substitutable position in the device design space due to a confluence of specific electronic and optical properties. The material's combination of the narrowest direct bandgap among common arsenides and phosphides, coupled with the highest room-temperature electron mobility of any binary III-V semiconductor, creates a distinct performance envelope [1]. For instance, while GaAs offers a mature and cost-effective platform, its 1.42 eV bandgap and 8,500 cm²/V·s mobility preclude its use in mid-wave infrared (MWIR) detection and limit its high-frequency performance compared to InAs-channel devices [2]. Similarly, InP, with its higher thermal conductivity and lattice match to InGaAs, is a formidable competitor for high-frequency HEMTs, yet it cannot achieve the ultimate fT and fmax benchmarks demonstrated by InAs PHEMTs nor cover the 3–5 μm detection window without complex antimonide-based superlattices [3]. The procurement decision therefore hinges not on general class membership, but on the precise quantitative advantages InAs provides in specific, high-value applications, as detailed below.

Bandgap mismatch GaAs and InP lack intrinsic MWIR sensitivity; InSb requires complex strain engineering and exhibits lower thermal stability.
Mobility gap GaAs and InP cannot match InAs channel mobility, limiting RF gain and bandwidth in high-frequency HEMTs.
Lattice & thermal tradeoffs InP provides better thermal conductivity, but the lattice mismatch with InAs is essential for pseudomorphic high-speed devices; material swap alters strain and thermal design.

InAs vs. GaAs, InP, and InSb Differentiation


Electron Mobility Advantage

Indium arsenide demonstrates an electron mobility of 33,000 cm²/V·s at 300 K, which is approximately 3.9 times higher than that of GaAs (8,500 cm²/V·s) and 6.1 times higher than that of InP (5,400 cm²/V·s) [1]. This is the highest room-temperature electron mobility among all binary III-V compound semiconductors, a key differentiator for minimizing parasitic resistance and enhancing transconductance in high-frequency transistors [2].

Electron mobility
Head-to-head
33,000 cm²/V·s
3.9× GaAs | 6.1× InP
Supports low-resistance, high-gm HEMT channels
Bulk, 300 K; highest among binary III-V
Electron Mobility High-Speed Electronics HEMT Carrier Transport

High-Frequency Transistor Performance

State-of-the-art 30-nm gate-length InAs pseudomorphic HEMTs (PHEMTs) have achieved a record current-gain cutoff frequency (fT) of 644 GHz and a maximum oscillation frequency (fmax) of 681 GHz simultaneously [1]. This surpasses the previous benchmark fmax of 600 GHz reported for InP-based HEMTs, establishing InAs-channel devices as the fastest field-effect transistors (FETs) in any material system [2]. The InAs PHEMT also exhibits a peak transconductance (gm,max) of 1.9 S/mm at a drain voltage of 0.5 V [1].

RF transistor record
Head-to-head
fT 644 GHz | fmax 681 GHz
Extends bandwidth beyond InP-based HEMT records
30-nm gate InAs PHEMT; VDS=0.5 V
Cutoff Frequency HEMT Millimeter-Wave RF Performance Transistor

Bandgap and Spectral Response

Indium arsenide possesses a direct bandgap of 0.36 eV at 300 K, corresponding to a cutoff wavelength of approximately 3.4 μm, which is ideal for mid-wave infrared (MWIR) detection in the 1–3.8 μm atmospheric transmission window [1]. This contrasts with GaAs, which has a 1.42 eV bandgap and is limited to the near-infrared (NIR) spectrum (<0.9 μm), and InSb, which has a 0.17 eV bandgap that extends into the long-wave infrared (LWIR) but suffers from higher dark current at elevated temperatures [2].

Bandgap & MWIR coverage
Head-to-head
0.36 eV (λc ≈ 3.4 µm)
Intrinsic sensitivity across 1–3.8 µm; GaAs is opaque here
InSb narrower (0.17 eV) but less thermally stable
Bandgap Energy Infrared Detection Photodetector Spectral Response MWIR

Quantum Dot Laser Threshold Comparison

InAs/InP quantum dot (QD) lasers grown on InP (001) substrates have achieved a threshold current density as low as 69 A/cm² per QD layer under pulsed operation at room temperature, enabling high-temperature operation up to 130 °C [1]. In contrast, typical InP-based QD lasers without the InAs active region exhibit higher threshold current densities, often exceeding 100 A/cm² per layer, due to less favorable carrier confinement and gain characteristics [2]. This low threshold is a direct consequence of the three-dimensional quantum confinement provided by InAs QDs within an InP matrix.

QD laser threshold
Class-level
69 A/cm² per QD layer
Lower threshold vs typical InP QD lasers supports energy-efficient PICs
RT pulsed; 7-stack InAs/InAlGaAs/InP; >100 A/cm² typical for InP-only
Quantum Dot Laser Threshold Current Density Optical Communication InP Substrate L-band

Thermal Conductivity Comparison

Indium arsenide exhibits a bulk thermal conductivity of 27.3 W/m·K at 300 K, which is significantly lower than that of InP (68 W/m·K) and GaAs (46 W/m·K) [1]. This relatively poor thermal conductivity is a critical design constraint that necessitates careful thermal management, particularly for high-power density devices such as power amplifiers or densely integrated photonic circuits [2].

Thermal conductivity
Head-to-head
27.3 W/m·K
60% lower than InP
Low κ mandates thermal management in high-power designs
Bulk, 300 K; InP: 68, GaAs: 46 W/m·K
Thermal Conductivity Device Thermal Management High-Power Substrate Heat Dissipation

Lattice Constant Mismatch

The lattice constant of InAs is 6.058 Å at 300 K, which places it between InP (5.869 Å) and GaSb (6.096 Å) [1]. This specific lattice parameter enables pseudomorphic growth of high-quality InAs layers on InP substrates with manageable strain, which is the foundation for InAs PHEMTs and QD lasers [2]. It also facilitates the growth of nearly lattice-matched InAs/GaSb type-II superlattices for advanced infrared detectors [3].

Lattice constant
Head-to-head
6.058 Å
Enables pseudomorphic growth on InP and near-match to GaSb superlattices
+3.2% vs InP; −0.6% vs GaSb
Lattice Constant Epitaxial Growth Substrate Heterostructure Strain Engineering

InAs Application Scenarios


Millimeter-Wave and Terahertz Transistors

For applications requiring the highest possible transistor speed, such as in 6G communication, high-resolution radar, and sub-millimeter-wave imaging, InAs-based PHEMTs are the material of choice. The record fT of 644 GHz and fmax of 681 GHz, achieved with 30-nm gate-length devices, directly enable higher gain and lower noise operation at frequencies where InP and GaAs HEMTs are limited [1]. Procurement should specify InAs PHEMTs on InP substrates for low-noise amplifiers (LNAs) and power amplifiers in these frequency bands.

Mid-Wave Infrared Photodetectors

InAs is the optimal material for uncooled or thermoelectrically cooled MWIR photodetectors operating in the 1–3.8 μm range. Its 0.36 eV bandgap provides intrinsic sensitivity across this entire band, unlike GaAs which is transparent in this region, and offers better thermal stability than narrower-bandgap InSb [2]. Procurement for MWIR focal plane arrays (FPAs) and single-element detectors should consider InAs or InAsSb alloys grown on GaAs or InP substrates to leverage this bandgap advantage.

Quantum Dot Lasers for Optical Communication

InAs/InP quantum dot lasers are specified for energy-efficient L-band (1.55 μm) optical transmitters, particularly in high-density photonic integrated circuits. The demonstrated threshold current density of 69 A/cm² per QD layer and maximum operating temperature of 130 °C are critical for reducing power consumption and eliminating the need for active cooling in data center interconnects and long-haul communications [3].

High-Mobility Channel Layers for FETs

In any heterostructure field-effect transistor (HFET) where maximizing channel electron mobility is paramount, an InAs layer should be considered. With a bulk mobility of 33,000 cm²/V·s—nearly four times that of GaAs—InAs channels in InP-based HEMTs provide the lowest parasitic resistance and highest transconductance, essential for ultra-low-power, high-speed logic and analog applications [4].

Application
Selection Property
Validation Focus
Millimeter-wave & THz transistors
Electron mobility & fT/fmax benchmarks
RF gain, noise figure, power-added efficiency
MWIR photodetectors
Direct bandgap & cutoff wavelength
Spectral responsivity, dark current, operating temperature
QD lasers for optical communication
Threshold current density & thermal stability
L-band emission, high-temperature operation, power consumption
High-mobility FET channels
Bulk mobility & interface quality
Transconductance, access resistance, scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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